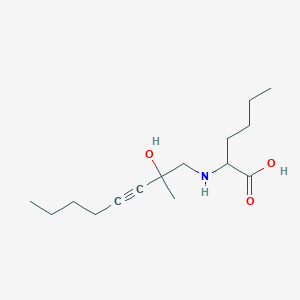![molecular formula C13H18ClNO2 B6136916 [4-(2-ethoxyphenoxy)but-2-yn-1-yl]methylamine hydrochloride](/img/structure/B6136916.png)
[4-(2-ethoxyphenoxy)but-2-yn-1-yl]methylamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(2-ethoxyphenoxy)but-2-yn-1-yl]methylamine hydrochloride, also known as EBIO, is a small molecule drug that has been extensively studied for its potential therapeutic applications. EBIO is a potassium channel activator that has been shown to have a variety of effects on cellular physiology.
作用機序
[4-(2-ethoxyphenoxy)but-2-yn-1-yl]methylamine hydrochloride activates potassium channels by binding to the regulatory subunit of the channel, causing a conformational change that leads to channel opening. This leads to an increase in potassium efflux, which hyperpolarizes the cell and reduces excitability. [4-(2-ethoxyphenoxy)but-2-yn-1-yl]methylamine hydrochloride also inhibits voltage-gated calcium channels, which reduces calcium influx into the cell and further reduces excitability. Additionally, [4-(2-ethoxyphenoxy)but-2-yn-1-yl]methylamine hydrochloride has been shown to modulate intracellular calcium signaling, which may have downstream effects on cellular physiology.
Biochemical and Physiological Effects:
[4-(2-ethoxyphenoxy)but-2-yn-1-yl]methylamine hydrochloride has been shown to have a variety of biochemical and physiological effects. In neurons, [4-(2-ethoxyphenoxy)but-2-yn-1-yl]methylamine hydrochloride has been shown to increase action potential duration and reduce firing frequency. In cardiac myocytes, [4-(2-ethoxyphenoxy)but-2-yn-1-yl]methylamine hydrochloride has been shown to reduce contractility and increase relaxation. In smooth muscle cells, [4-(2-ethoxyphenoxy)but-2-yn-1-yl]methylamine hydrochloride has been shown to reduce contractility and increase relaxation. Overall, these effects suggest that [4-(2-ethoxyphenoxy)but-2-yn-1-yl]methylamine hydrochloride has potential therapeutic applications in a variety of diseases, including epilepsy, cardiac arrhythmias, and hypertension.
実験室実験の利点と制限
[4-(2-ethoxyphenoxy)but-2-yn-1-yl]methylamine hydrochloride has several advantages for lab experiments. It is a small molecule drug that can be easily added to cell culture media or perfused into tissues. It has been extensively studied, and there are many commercially available sources of the drug. However, there are also limitations to using [4-(2-ethoxyphenoxy)but-2-yn-1-yl]methylamine hydrochloride in lab experiments. It has been shown to have off-target effects on other ion channels, which may complicate interpretation of results. Additionally, the effects of [4-(2-ethoxyphenoxy)but-2-yn-1-yl]methylamine hydrochloride can be variable depending on the cell type and experimental conditions.
将来の方向性
There are many future directions for [4-(2-ethoxyphenoxy)but-2-yn-1-yl]methylamine hydrochloride research. One area of interest is the development of more specific potassium channel activators that do not have off-target effects. Another area of interest is the development of [4-(2-ethoxyphenoxy)but-2-yn-1-yl]methylamine hydrochloride analogs that have improved pharmacokinetic properties, such as increased bioavailability and longer half-life. Additionally, there is interest in studying the effects of [4-(2-ethoxyphenoxy)but-2-yn-1-yl]methylamine hydrochloride in animal models of disease, to better understand its potential therapeutic applications. Finally, there is interest in studying the effects of [4-(2-ethoxyphenoxy)but-2-yn-1-yl]methylamine hydrochloride in combination with other drugs, to determine if it could be used in combination therapy for certain diseases.
合成法
[4-(2-ethoxyphenoxy)but-2-yn-1-yl]methylamine hydrochloride can be synthesized through a multi-step process, starting with the reaction of 2-ethoxyphenol with propargyl bromide to form 4-(2-ethoxyphenoxy)but-2-yne. This compound is then reacted with methylamine to form the final product, [4-(2-ethoxyphenoxy)but-2-yn-1-yl]methylamine hydrochloride.
科学的研究の応用
[4-(2-ethoxyphenoxy)but-2-yn-1-yl]methylamine hydrochloride has been extensively studied for its potential therapeutic applications. It has been shown to have a variety of effects on cellular physiology, including activation of potassium channels, inhibition of voltage-gated calcium channels, and modulation of intracellular calcium signaling. [4-(2-ethoxyphenoxy)but-2-yn-1-yl]methylamine hydrochloride has been studied in a variety of cell types, including neurons, cardiac myocytes, and smooth muscle cells.
特性
IUPAC Name |
4-(2-ethoxyphenoxy)-N-methylbut-2-yn-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c1-3-15-12-8-4-5-9-13(12)16-11-7-6-10-14-2;/h4-5,8-9,14H,3,10-11H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOEKHJMLCWFORT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCC#CCNC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-ethoxyphenoxy)-N-methylbut-2-yn-1-amine;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-phenylpropyl)-4-[3-(2-thienyl)propanoyl]morpholine](/img/structure/B6136860.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-{1-[(5-methoxy-3-methyl-1H-indol-2-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B6136865.png)
![3-{[(4-chloro-2,5-dimethoxyphenyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B6136871.png)
![N-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6136872.png)
![(3aS*,5S*,9aS*)-2,5-bis(3-methoxyphenyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B6136879.png)

![3-cyclopropyl-4-(difluoromethyl)-6-(3,4-dimethylphenyl)isoxazolo[5,4-b]pyridine](/img/structure/B6136892.png)

![1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-N-(2,2,2-trifluoroethyl)-3-piperidinecarboxamide](/img/structure/B6136912.png)
![4-(3-{1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-3-piperidinyl}propanoyl)morpholine](/img/structure/B6136923.png)
![1-[2-methoxy-6-({[3-(methylthio)propyl]amino}methyl)phenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B6136928.png)
![1-[3-(2-methoxyphenoxy)propyl]-3-methylpiperazine](/img/structure/B6136929.png)
![1-[2-(ethylsulfonyl)-1H-benzimidazol-1-yl]acetone](/img/structure/B6136937.png)
![2-{[4-(3,4-difluorobenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-5-methoxyphenol](/img/structure/B6136941.png)